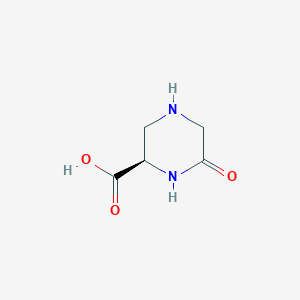

(R)-6-Oxopiperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1240590-33-3 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

(2R)-6-oxopiperazine-2-carboxylic acid |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |

InChI Key |

YFTIUIRRLXUUIK-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)CN1)C(=O)O |

Canonical SMILES |

C1C(NC(=O)CN1)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 6 Oxopiperazine 2 Carboxylic Acid and Analogues

Chiral Pool Approaches Utilizing Natural Amino Acid Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, which can be used as starting materials for the synthesis of complex chiral molecules. This strategy is highly effective for synthesizing polysubstituted piperazines and oxopiperazines, where the stereochemistry of the final product is often dictated by the configuration of the starting amino acid. nih.gov

L- and D-Serine are versatile chiral building blocks due to their trifunctional nature (amine, carboxylic acid, and primary alcohol). The synthesis of chiral molecules from serine often involves the transformation of its side-chain hydroxyl group. For instance, a common strategy begins with the conversion of D-serine into Garner's aldehyde. This aldehyde is a valuable intermediate that can undergo various transformations, such as cyclocondensation reactions, while preserving the original stereocenter. nih.gov The resulting structures can then be further modified through oxidative cleavage and functional group manipulations to yield complex, non-racemic products. nih.gov This principle of utilizing a serine-derived chiral intermediate allows for the stereocontrolled synthesis of various heterocyclic scaffolds.

A key two-carbon homologation of protected L-serine can be achieved by converting it to an aldehyde and then performing a Reformatsky reaction, which proceeds with high diastereoselectivity. nih.gov This method establishes a new stereocenter under the influence of the existing one derived from serine, showcasing a powerful substrate-controlled asymmetric induction strategy.

| Starting Material | Key Intermediate | Key Reaction | Diastereomeric Ratio |

| D-Serine | Garner's aldehyde ((R)-5) | ZnCl₂-catalyzed cyclocondensation | >9:1 nih.gov |

| L-Serine | N-Fmoc protected aldehyde (10) | Reformatsky reaction | 92:8 nih.gov |

A broad range of natural α-amino acids serves as excellent starting materials for the synthesis of oxopiperazine rings. One effective method involves the conversion of α-amino acids into chiral 2-halo carboxylic acids. This transformation can often be accomplished in a single step while maintaining high stereochemical purity. mdpi.com These chiral halo acids are then used as key building blocks in the construction of the 2-oxopiperazine ring, embedding the original stereochemistry of the amino acid into the heterocyclic core. mdpi.com

The general synthesis often employs amino acids and 1,2-diamines as the primary starting materials, though these routes can require multiple steps. researchgate.net An efficient and scalable approach involves the creation of orthogonally protected 2-oxopiperazines from corresponding diamine intermediates, which are themselves derived from amino acids. nih.gov

De Novo Asymmetric Synthesis Strategies

De novo strategies involve the creation of the required stereocenters during the synthetic sequence, rather than starting with a chiral molecule. These methods offer flexibility but require precise control over reaction conditions to achieve high stereoselectivity.

Once the oxopiperazine scaffold is formed, it can be further functionalized. A powerful method for introducing substituents with stereocontrol is the diastereoselective alkylation of a pre-existing oxopiperazine ring. This is often achieved by generating an enolate from the oxopiperazine and reacting it with an electrophile. nih.gov Computational studies have provided insight into the origins of this stereoselectivity, revealing that the enantiofacial discrimination results from a delicate balance between steric hindrance and conformational control of the piperazine (B1678402) ring. nih.gov The alkylation is predicted to afford mainly the exo product with a high diastereomeric ratio. nih.gov

This approach has been successfully applied to orthogonally protected 2-oxopiperazines, leading to anti 3,5-disubstituted-oxopiperazines, which is consistent with models of conventional 1,3-asymmetric induction. nih.gov Another reported method involves the direct diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine, followed by oxidation of the hydroxyl group to the desired carboxylic acid. nih.gov

Table: Calculated Energetics for Alkylation of (10R)-1 Enolate Data adapted from quantum chemistry calculations.

| Species | Phase | Free Energy Difference (exo vs. endo) | Predicted Ratio (exo:endo) |

| Transition State | Gas Phase | -2.1 kcal/mol | 98:2 nih.gov |

| Post-Reaction Complex | Gas Phase | -2.6 kcal/mol | >99:1 nih.gov |

Aza-Michael Reactions

The aza-Michael addition, the addition of an amine nucleophile to an electron-deficient alkene, is a cornerstone reaction in the synthesis of nitrogen-containing heterocycles. mdpi.com This reaction can be employed in a cascade sequence where an initial intermolecular aza-Michael addition is followed by an intramolecular cyclization to form the ring system. mdpi.com The reaction often proceeds readily at room temperature and can be considered a "click reaction" due to its efficiency and quantitative nature under ambient conditions. mdpi.com While this strategy is widely used for synthesizing various N-heterocycles, and diastereoselective control of intramolecular aza-Michael reactions has been reported, specific applications detailing the synthesis of the (R)-6-Oxopiperazine-2-carboxylic acid scaffold are not extensively documented in the reviewed literature. organic-chemistry.org

Iodocyclization Pathways

Electrophile-induced cyclization, particularly using iodine sources (iodocyclization), is a common strategy for the synthesis of various heterocycles. However, the application of iodocyclization pathways specifically for the formation of oxopiperazine scaffolds is not a well-documented strategy in the reviewed scientific literature.

Solid-Phase Organic Synthesis (SPOS) Techniques for Oxopiperazine-Based Peptidomimetics

Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the construction of libraries of peptidomimetic compounds, including those containing a 2-oxopiperazine core. mdpi.comorganic-chemistry.org This technique offers significant advantages over traditional solution-phase synthesis, primarily the ease of purification; intermediates are bound to an insoluble resin, allowing excess reagents and by-products to be removed by simple filtration and washing. nih.gov

A facile "sub-monomer" approach has been developed for incorporating 2-oxopiperazine units into peptoid-like oligomers on a solid support, such as a Rink amide MBHA resin. mdpi.com This method involves a two-step sequence: acylation with a haloacetic acid followed by nucleophilic displacement of the halide with a primary amine. mdpi.com

The general solid-phase strategy for embedding an oxopiperazine ring is as follows:

A mono-protected 1,2-diaminoethane is added to the growing chain on the resin.

A chiral 2-halo acid (derived from a natural amino acid) is coupled to the unprotected nitrogen.

The protecting group on the diamine is removed.

The ring is closed under basic conditions to create the 2-oxopiperazine unit.

The oligomer chain can then be extended from the secondary amine within the newly formed ring. mdpi.com

This methodology allows for the rapid creation of diverse libraries of compounds by varying the side chains derived from different chiral 2-halo acids. mdpi.com NMR analysis confirms that the steps employed to create the 2-oxopiperazine ring on the solid phase proceed without racemization, ensuring high stereochemical purity in the final product. mdpi.com

Resin-Bound Oxopiperazine Precursors

Solid-phase synthesis offers a powerful strategy for the construction of 2-oxopiperazine libraries. This approach allows for the sequential addition of reagents and the easy removal of by-products and excess reagents through simple filtration, streamlining the synthetic process.

A common strategy involves the use of a resin-bound dipeptide as a precursor. For instance, a resin-bound dipeptide can be treated with 1,2-dibromoethane in the presence of a base like 1,1,3,3-tetramethylguanidine to yield a piperazine-containing resin. Subsequent Fmoc solid-phase peptide synthesis (SPPS) can then be employed to complete the synthesis of the target oxopiperazine.

Another solid-phase approach utilizes an N-acyliminium ion cyclization strategy. In this method, an N-acyliminium ion, generated during an acidic cleavage step from the resin, cyclizes to form a Δ⁵-2-oxopiperazine moiety. researchgate.net This method has been successfully applied to the preparation of a 192-member pilot library using bromoacetal resins, yielding the final products without the need for further purification. researchgate.net

Key to the success of solid-phase synthesis is the choice of resin and linking strategy. For example, the amino acid component can be initially linked to a 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin via reductive amination. ebrary.net Following subsequent reaction steps, the final oxopiperazine product is cleaved from the resin using trifluoroacetic acid (TFA). ebrary.net

Multicomponent Reactions (e.g., Ugi Reaction) in Solid-Phase Synthesis of Oxopiperazines

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been extensively utilized in the synthesis of peptide-like structures, including oxopiperazines. nih.govnih.gov

The Ugi reaction is particularly well-suited for solid-phase synthesis, enabling the rapid generation of diverse libraries of compounds. nih.govmdpi.com In the context of oxopiperazine synthesis, a common strategy involves performing the Ugi reaction on a solid support, followed by a deprotection and cyclization sequence to yield the desired heterocyclic scaffold. nih.gov For instance, N-Boc-α-amino aldehydes can be used as the carbonyl component in a key Ugi 5-center-4-component reaction (U-5C-4CR). nih.gov

The "disrupted" Ugi reaction is another variant that has been successfully employed in the solid-phase synthesis of piperazinones. ebrary.net In this approach, an aziridine aldehyde dimer is reacted with an amino acid component linked to a solid support. ebrary.net This method has been shown to produce cis-piperazinones, complementing the trans-selective solution-phase reaction. ebrary.net

The efficiency of solid-phase Ugi reactions can be influenced by various factors, including the choice of solvent. Studies have been conducted to evaluate the performance of Ugi reactions in "green" solvents on solid supports. mdpi.com Microwave irradiation has also been employed to accelerate the reaction times in the solid-phase synthesis of Ugi adducts. mdpi.com

The following table summarizes a selection of building blocks used in the solid-phase synthesis of Δ⁵-2-oxopiperazines via an N-acyliminium ion cyclization strategy, along with the purities of the resulting crude products. researchgate.net

| Entry | R¹ | R² | R³ | Purity (%) | MS (calcd) | MS (obsd) |

| 9{1, 3} | isobutyl | 4-hydroxybenzyl | phenylacetyl | 92.9 | 379.15 | 379.20 |

| 9{3, 3} | 3-phenylpropyl | 4-hydroxybenzyl | phenylacetyl | 91.9 | 441.16 | 441.21 |

| 9{5, 9} | tetrahydrofuranyl | 4-hydroxybenzyl | methoxycarbonyl | 92.7 | 346.99 | 347.16 |

| 9{6, 9} | isoamyl | 4-hydroxybenzyl | methoxycarbonyl | 94.5 | 333.04 | 333.18 |

Optimization of Reaction Conditions and Synthetic Yields for Oxopiperazine Formation

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes to oxopiperazines. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations to identify the optimal set of conditions for a given transformation. nih.govbeilstein-journals.orgsigmaaldrich.com

One common approach to reaction optimization is the "one-variable-at-a-time" (OVAT) method, where each parameter is optimized sequentially while holding the others constant. sigmaaldrich.comnih.gov For example, in the synthesis of bioactive propargylamine scaffolds, the reaction media and catalyst were first optimized, followed by temperature and reaction time, and finally catalyst loading, to achieve a 75% yield. nih.gov

More advanced techniques, such as Design of Experiments (DoE), allow for the simultaneous variation of multiple parameters, enabling a more efficient exploration of the reaction space. sigmaaldrich.com Machine learning algorithms and Bayesian optimization are also emerging as powerful tools to guide the rapid identification of optimal reaction conditions, minimizing the number of required experiments. nih.govbeilstein-journals.org

In the context of oxopiperazine synthesis, quantum chemistry calculations can provide valuable insights into the reaction mechanism and the factors that control stereoselectivity. For instance, computational studies on the alkylation of 3-substituted-2-oxopiperazines have shown that the stereochemical outcome is determined by a subtle balance between steric hindrance and the conformational preferences of the piperazine ring. benjamin-bouvier.fr This fundamental understanding can guide the rational design of experiments to favor the formation of the desired stereoisomer.

The table below presents data on the free energy differences for the exo and endo transition states in the alkylation of a 2-oxopiperazine, highlighting the energetic preference for the exo product. benjamin-bouvier.fr

| Parameter | Pre-Reaction Complex (kcal/mol) | Transition State (kcal/mol) | Post-Reaction Complex (kcal/mol) |

| ΔE | 0.2 | 2.3 | -2.6 |

| ΔG (195 K) | 0.0 | 2.2 | -2.6 |

Advanced Structural Elucidation and Conformational Analysis of R 6 Oxopiperazine 2 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

The definitive characterization of (R)-6-Oxopiperazine-2-carboxylic acid relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, three-dimensional structure, and dynamic behavior in solution.

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of (R)-6-Oxopiperazine-2-carboxylic acid in solution. It provides granular information on the chemical environment of each proton and carbon atom, enabling the determination of its constitution and stereochemistry.

When incorporated as a peptidomimetic into a larger peptide sequence, such as a tetrapeptide, (R)-6-Oxopiperazine-2-carboxylic acid acts as a conformationally constrained dipeptide surrogate. nih.gov High-resolution ¹H NMR spectroscopy is a primary method for determining the secondary structure of such modified peptides. The analysis of ¹H NMR spectra can reveal key structural information through several parameters:

Chemical Shifts (δ): The chemical shifts of the amide (N-H) protons are particularly sensitive to their involvement in hydrogen bonding, which is a cornerstone of secondary structures like β-turns and γ-turns.

Coupling Constants (³J): The through-bond scalar coupling between protons, particularly the ³J(HN,Hα) coupling constant, provides information about the dihedral angle (φ) of the peptide backbone, as described by the Karplus equation. This is fundamental in defining local conformation.

By introducing the rigid 6-oxopiperazine ring, the conformational freedom of the peptide backbone is significantly reduced, which can help stabilize specific secondary structures, such as β-turns. iupac.org The analysis of ¹H NMR data allows researchers to map the precise conformation induced by this structural constraint. nih.gov

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of (R)-6-Oxopiperazine-2-carboxylic acid. The chemical shift of each carbon is highly dependent on its hybridization and local electronic environment. The carbonyl carbons are the most deshielded, appearing far downfield. libretexts.org The chemical shifts for the carbons in the piperazine (B1678402) ring are influenced by the electronegativity of the adjacent nitrogen atoms and the conformational state of the ring. nih.gov

Based on data from analogous structures like piperidinones, other lactams, and carboxylic acids, the expected ¹³C NMR chemical shifts for (R)-6-Oxopiperazine-2-carboxylic acid are presented below. hmdb.calibretexts.orgchemguide.co.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for (R)-6-Oxopiperazine-2-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 170-180 | Typical range for carboxylic acid carbonyls, highly deshielded. libretexts.org |

| C=O (Amide/Lactam) | 165-175 | Characteristic chemical shift for lactam carbonyl carbons. libretexts.org |

| C2 (α-carbon) | 50-60 | α-carbon attached to both a nitrogen and a carboxylic acid group. |

| C3 | 40-50 | Methylene carbon adjacent to a secondary amine. |

| C5 | 35-45 | Methylene carbon adjacent to the amide nitrogen. |

The piperazine ring is not static and can exist in different conformations, primarily chair and boat forms, which can interconvert. Furthermore, the amide bond within the lactam structure has a partial double-bond character, leading to restricted rotation and the possibility of E/Z rotamers (conformational isomers). nih.govbeilstein-journals.org These dynamic processes result in conformational equilibria that can be studied effectively using temperature-dependent NMR spectroscopy. nih.gov

For (R)-6-Oxopiperazine-2-carboxylic acid, two primary conformational equilibria are significant:

Ring Inversion: The six-membered piperazine ring typically undergoes rapid interconversion between two chair conformations at room temperature. By lowering the temperature, this process can be slowed on the NMR timescale, leading to the decoalescence of signals and allowing for the observation of individual conformers. nih.gov

Amide Bond Rotation: The rotation around the C-N amide bond is also a temperature-dependent process. Dynamic NMR experiments can be used to calculate the activation energy barrier (ΔG‡) for this rotation, providing insight into the stability of the different rotamers. beilstein-journals.org

The presence of substituents on the piperazine ring can significantly influence the energy barriers for both ring inversion and amide bond rotation. nih.govresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. For (R)-6-Oxopiperazine-2-carboxylic acid, these spectra are dominated by absorptions from its key functional groups: the lactam and the carboxylic acid.

Lactam Group: The lactam moiety is characterized by a strong C=O stretching vibration (Amide I band), typically found in the 1650-1680 cm⁻¹ region. acs.org The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹, while the N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹. acs.org

Carboxylic Acid Group: The carboxylic acid shows a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. spectroscopyonline.com The carboxylic acid C=O stretch is also very intense, typically appearing between 1700 and 1730 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds and symmetric vibrations often give stronger Raman signals. rsc.orgpsu.edu The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes and can be sensitive to conformational changes that alter the molecule's symmetry and bond polarizability. researchgate.net

Table 2: Characteristic Vibrational Frequencies for (R)-6-Oxopiperazine-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Strong, Very Broad |

| Amide | N-H stretch (H-bonded) | 3200-3400 | Medium, Broad |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Amide (Lactam) | C=O stretch (Amide I) | 1650-1680 | Strong |

| Amide | N-H bend (Amide II) | 1510-1550 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of (R)-6-Oxopiperazine-2-carboxylic acid (144.13 g/mol ) and to elucidate its structure through the analysis of its fragmentation patterns. nih.govnih.gov

Upon ionization, the molecule will fragment in predictable ways based on the stability of the resulting ions. For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.orglibretexts.org

Key expected fragmentation pathways for (R)-6-Oxopiperazine-2-carboxylic acid include:

Loss of the Carboxyl Group: A primary fragmentation would be the loss of the COOH radical (45 Da), leading to a significant peak at m/z 99.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can occur.

Ring Cleavage: The piperazine ring can undergo various cleavage patterns, leading to smaller fragment ions that can help confirm the ring structure.

Formation of an Acylium Ion: Alpha-cleavage next to the amide carbonyl can result in the formation of an acylium ion, which is a common feature in the mass spectra of amides. libretexts.org

Analysis of the exact masses of these fragments using high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of each fragment, further confirming the proposed structure. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For derivatives of the 6-oxopiperazine-2-carboxylic acid scaffold, single-crystal X-ray diffraction studies have been instrumental in establishing the solid-state conformation. In a notable study on methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, a related derivative, X-ray analysis confirmed the cis relative stereochemistry of the substituents on the piperidine (B6355638) core. researchgate.net The determination of the crystal structure reveals how the molecules arrange themselves in a repeating lattice, a configuration stabilized by a network of intermolecular interactions. The packing of these molecules within the crystal is significantly influenced by hydrogen bonds, specifically N—H⋯O and C—H⋯N interactions. researchgate.net

Below is a table summarizing typical data obtained from an X-ray crystallographic study of a 6-oxopiperazine derivative. researchgate.net

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic nih.gov |

| Space Group | Describes the symmetry of the unit cell. | P21/c nih.gov |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Specific Ångström and degree values define the cell. |

| Key Conformation | The determined spatial arrangement of the molecule's core structure. | cis configuration of the piperidine ring confirmed. researchgate.net |

| Intermolecular Interactions | Specific non-covalent bonds stabilizing the crystal lattice. | Presence of N—H⋯O and C—H⋯N hydrogen bonds. researchgate.net |

| Ring Conformation | The specific pucker of the heterocyclic ring (e.g., chair, boat). | Chair configuration is common for six-membered rings like piperazine. nih.gov |

Conformational Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. For peptide mimetics like (R)-6-oxopiperazine-2-carboxylic acid, the rigid six-membered ring significantly constrains the available conformational space, guiding the molecule to adopt specific, predictable shapes that can mimic secondary structures found in natural peptides.

In proteins, turns are crucial secondary structures that reverse the direction of the polypeptide chain. ias.ac.in The most common are beta-turns and gamma-turns, which are stabilized by specific intramolecular hydrogen bonds. nih.gov The rigid framework of the oxopiperazine scaffold is designed to act as a turn mimetic, pre-organizing the substituent groups in a geometry that favors the formation of these turn-like structures.

Beta-Turn: A beta-turn involves four amino acid residues (i, i+1, i+2, i+3) and is often characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. ias.ac.iniiitd.edu.in The oxopiperazine scaffold can induce a beta-turn by positioning the groups attached to it in a spatially similar arrangement to the residues of a natural beta-turn.

Gamma-Turn: A gamma-turn is a tighter structure involving three residues (i, i+1, i+2), defined by a hydrogen bond between the CO group of residue i and the NH group of residue i+2. iiitd.edu.in Gamma-turns are divided into two main classes, classic and inverse, which are mirror images of each other. iiitd.edu.innih.gov The inverse gamma-turn is more common in proteins and can function as an intermediate in protein folding. iiitd.edu.innih.gov The constrained dihedral angles of the oxopiperazine ring can effectively mimic the backbone torsion angles (phi and psi) required to form a stable gamma-turn. The presence of the NH(i+2) → CO(i) hydrogen bond is a near-universal feature of gamma-turns. ias.ac.innih.gov

The oxopiperazine core acts as a scaffold, replacing multiple amino acid residues of a natural peptide turn while maintaining the critical spatial orientation of the side chains, making it a valuable tool in rational drug design.

| Turn Type | Residues Involved | Defining Hydrogen Bond | Key Characteristics |

|---|---|---|---|

| Beta-Turn | 4 (i to i+3) | CO(i) ··· H-N(i+3) | Reverses polypeptide chain direction over four residues. iiitd.edu.in |

| Gamma-Turn (Classic) | 3 (i to i+2) | CO(i) ··· H-N(i+2) | A tight turn; less common than the inverse form. iiitd.edu.innih.gov |

| Gamma-Turn (Inverse) | 3 (i to i+2) | CO(i) ··· H-N(i+2) | Enantiomeric to the classic form; more abundant in proteins. nih.gov |

Chirality plays a paramount role in determining the three-dimensional structure of molecules. In (R)-6-Oxopiperazine-2-carboxylic acid, the stereocenter at the C2 position, designated as (R), is fundamental to its conformational preference. This specific configuration dictates the spatial orientation of the carboxylic acid group relative to the plane of the piperazine ring.

This fixed stereochemistry directly influences the molecule's preferred conformation. The conformation of a ring system can be dependent on the possibility of forming specific intramolecular interactions, such as hydrogen bonds. researchgate.net The (R)-configuration pre-organizes the atoms in such a way that it may favor a particular ring pucker (e.g., a specific chair or boat conformation) to minimize steric clashes and maximize stabilizing interactions. researchgate.net For example, the (R)-stereocenter might orient the carboxylic acid group in a position where it can form a favorable intramolecular hydrogen bond with the amide proton at N1, locking the ring into a less flexible, more defined conformation.

This principle extends to how the scaffold induces specific turn structures. The adoption of a particular turn, whether it be a beta- or gamma-turn, is highly dependent on the backbone dihedral angles. Studies on other constrained peptides have shown that specific stereochemistries can favor certain side-chain rotameric states (e.g., gauche (+) or gauche (-)), which in turn favor the formation of a beta- or gamma-turn over other possibilities. rsc.org Therefore, the chirality at C2 in (R)-6-Oxopiperazine-2-carboxylic acid is not merely a point of asymmetry but the critical factor that directs the entire molecule into a preferred conformational state, thereby determining its potential to mimic a specific secondary structure and interact with biological targets.

Research on Biological Target Interactions and Mechanism of Action Excluding Clinical Data

Ligand-Receptor Binding Affinity Studies of Oxopiperazine Derivatives

The initial step in the action of many compounds involves binding to a specific receptor. Ligand-receptor binding affinity describes the strength of the interaction between a ligand, such as an oxopiperazine derivative, and its receptor. nih.gov This affinity is a key determinant of the compound's potency. nih.gov High-affinity ligands bind firmly to the receptor at low concentrations, while low-affinity ligands require higher concentrations to achieve the same level of receptor occupancy. nih.gov

Studies on receptor binding are often conducted using radiolabeled ligands that compete with the test compound for the receptor's binding site. For instance, in the study of orexin (B13118510) 1 receptor (OX1R) antagonists, a radiolabeled orexin A was used to determine the binding affinity of new potential ligands. nih.gov The principle of these models is that a drug produces its pharmacological effect by binding to a receptor to either mimic (activate) or antagonize it. nih.gov The fractional occupancy, or the fraction of receptors occupied at a given ligand concentration, is a key parameter in these studies. nih.gov

While specific binding affinity data for (R)-6-Oxopiperazine-2-carboxylic acid is not extensively documented in publicly available research, the study of related piperazine (B1678402) and oxopiperazine derivatives often involves evaluating their ability to bind to specific targets, such as G-protein coupled receptors (GPCRs) or ion channels, to determine their potential therapeutic effects.

Table 1: Key Concepts in Ligand-Receptor Binding

| Term | Definition |

|---|---|

| Affinity | The measure of the firmness with which a ligand binds to a receptor. nih.gov |

| Potency | The concentration of a ligand required to produce a defined effect. |

| Efficacy | The maximum biological effect a ligand can produce upon binding to a receptor. |

| Receptor Occupancy | The fraction of receptors that are bound by a ligand at any given time. nih.gov |

Enzyme Inhibition Mechanisms Associated with Oxopiperazine Derivatives

Oxopiperazine derivatives have been investigated for their ability to inhibit enzymes, which are proteins that catalyze biochemical reactions. Enzyme inhibition can occur through several mechanisms, leading to a decrease in the rate of an enzyme-catalyzed reaction. teachmephysiology.com

A 2008 study synthesized a series of piperazine derivatives that showed potent inhibition of the mitochondrial enzyme NADH-ubiquinone oxidoreductase (complex I) at nanomolar levels. nih.gov The study concluded that the mechanism of action for this piperazine series was different from other known inhibitors, suggesting a unique interaction with the enzyme complex. nih.gov

In competitive inhibition, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes with it for binding to the active site. mdpi.com This binding is reversible, and its effect can be overcome by increasing the substrate concentration. mdpi.com A competitive inhibitor increases the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). However, the Vmax remains unchanged because the reaction can still reach its maximum rate at sufficiently high substrate concentrations. teachmephysiology.commdpi.com

Research on pyridazinobenzylpiperidine derivatives, which share a piperidine (B6355638) core structure, identified them as competitive inhibitors of monoamine oxidase B (MAO-B). mdpi.com Kinetic analysis confirmed that these compounds compete with the substrate for the MAO-B active site. mdpi.com

Non-competitive and uncompetitive inhibition involve the inhibitor binding to a site on the enzyme other than the active site (an allosteric site).

Non-competitive inhibition occurs when the inhibitor binds to the allosteric site, and this binding affects the enzyme's catalytic activity but not its ability to bind the substrate. wikipedia.orgsciencecodons.com The inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. wikipedia.org This type of inhibition reduces the Vmax but does not alter the Km. sciencecodons.com

Uncompetitive inhibition is distinct in that the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. sciencecodons.comsigmaaldrich.com This binding locks the substrate in the active site, preventing the reaction from completing. In this case, both Vmax and Km are reduced. sigmaaldrich.com

Some piperazine derivatives have been observed to exhibit apparent competitive behavior, which may be due to structural changes induced at the binding site rather than direct competition at the same site, pointing towards a more complex, allosteric mechanism of action. nih.gov

Enzyme inhibition can be classified as either reversible or irreversible based on the nature of the inhibitor's interaction with the enzyme.

Reversible inhibition involves non-covalent interactions (like hydrogen bonds or ionic bonds) between the inhibitor and the enzyme. sigmaaldrich.comyoutube.com The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. youtube.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. teachmephysiology.com The pyridazinobenzylpiperidine derivatives that inhibit MAO-B were found to be reversible inhibitors. researchgate.net

Irreversible inhibition occurs when an inhibitor binds to an enzyme, typically through a strong covalent bond, and permanently inactivates it. youtube.comnumberanalytics.com The enzyme's activity can only be restored by the synthesis of new enzyme molecules. youtube.com This type of inhibition is characterized by a time- and concentration-dependent loss of enzyme activity. nih.gov

Active site-directed inactivation is a specific type of irreversible inhibition. In this mechanism, the inhibitor, often a substrate analog, binds to the enzyme's active site. youtube.com Once bound, it forms a covalent bond with a key amino acid residue, leading to the enzyme's permanent inactivation. youtube.com This process is sometimes referred to as "suicide inhibition" because the enzyme essentially participates in its own inactivation by treating the inhibitor as its substrate. youtube.com

Modulation of Neurotransmitter Systems by Oxopiperazine Derivatives

The central nervous system relies on a delicate balance of neurotransmitters for proper function. Neuromodulators can influence this balance by affecting neurotransmitter synthesis, release, metabolism, or receptor interaction. nih.govnih.gov

Derivatives containing a piperazine or piperidine moiety have been shown to modulate neurotransmitter systems, often by inhibiting key enzymes. A significant example is the inhibition of monoamine oxidases (MAOs). mdpi.com MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. researchgate.net By inhibiting MAO, particularly the MAO-B isoform, certain compounds can increase the levels of these neurotransmitters in the brain.

A study on pyridazinobenzylpiperidine derivatives found that several compounds were potent and selective inhibitors of MAO-B. mdpi.com The most potent compounds, S5 and S16, exhibited competitive and reversible inhibition of MAO-B, suggesting they could be developed as agents for neurological disorders where dopamine levels are depleted. mdpi.comresearchgate.net

Table 2: MAO-B Inhibition Data for Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type (MAO-B) | Kᵢ (µM) for MAO-B |

|---|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | Competitive | 0.155 |

| S16 | 0.979 | > 100 | > 102.14 | Competitive | 0.721 |

Data sourced from a study on pyridazinobenzylpiperidine derivatives. mdpi.com IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ is the inhibition constant, indicating the inhibitor's binding affinity.

This inhibition of MAO-B by piperidine-containing compounds highlights a key mechanism through which oxopiperazine derivatives could potentially exert influence over neurotransmitter systems.

Structure-Activity Relationship (SAR) Studies for Substituted Piperazine-2-carboxylic Acid Derivativesresearchgate.net

The piperazine-2-carboxylic acid core is a versatile template for designing novel therapeutic agents. By modifying the substituents on the piperazine ring and the carboxylic acid moiety, researchers can fine-tune the biological activity and selectivity of these compounds.

Influence of Substituents on Biological Activityresearchgate.net

The biological activity of piperazine-2-carboxylic acid derivatives is highly dependent on the nature and position of their substituents. Studies have shown that modifications can drastically alter their potency and selectivity for various biological targets, including enzymes and receptors. nih.govresearchgate.net

One notable area of investigation is the development of these derivatives as agents against Alzheimer's disease by targeting cholinesterase enzymes. nih.gov Research into a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives has provided clear insights into their structure-activity relationships. For instance, the free carboxylic acid derivatives demonstrated enhanced selectivity for acetylcholinesterase (AChE). nih.gov In contrast, converting the carboxylic acid to hydroxamic acids or carboxamides resulted in more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov

Further SAR studies highlighted the impact of substitutions on the benzyl (B1604629) groups. The compound 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid emerged as an exceptionally potent BChE inhibitor, significantly more powerful than the reference drug tacrine. nih.gov This indicates that both the functional group at the 2-position (hydroxamic acid) and the substitution pattern on the aromatic rings (2-chloro) are critical for high-affinity binding. nih.gov

Another study focused on 1,3,4,5-tetrasubstituted-2-oxopiperazines as potential antagonists for the Protease-Activated Receptor 1 (PAR1), a target for antiplatelet therapies. nih.gov The research involved synthesizing a series of these compounds from amino acid-derived pseudodipeptides and screening them for their ability to inhibit platelet aggregation. The results showed that some of the synthesized compounds displayed moderate PAR1 antagonist activity, demonstrating that the oxopiperazine scaffold can be effectively utilized for this target. nih.gov The activity was influenced by the selective functionalization at the N₁-, N₄-, and C₅-positions of the oxopiperazine ring. nih.gov

The following table summarizes the key SAR findings for different series of piperazine-2-carboxylic acid derivatives.

| Scaffold/Series | Target | Key Substituent Effects on Activity | Reference |

| 1,4-bisbenzylpiperazine-2-carboxylic acids | Acetylcholinesterase (AChE) | Free carboxylic acid group enhances selectivity for AChE. | nih.gov |

| 1,4-bisbenzylpiperazine-2-hydroxamic acids/carboxamides | Butyrylcholinesterase (BChE) | Hydroxamic acid and carboxamide groups lead to potent and selective BChE inhibition. | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | 2-chloro substitution on benzyl rings combined with the hydroxamic acid group results in extraordinarily high potency. | nih.gov |

| 1,3,4,5-tetrasubstituted-2-oxopiperazines | Protease-Activated Receptor 1 (PAR1) | Functionalization at N₁, N₄, and C₅ positions yields moderate PAR1 antagonist activity. | nih.gov |

Investigation of Oxopiperazine-Based Scaffolds as Peptidomimeticsresearchgate.netnih.govnih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The oxopiperazine scaffold has proven to be a valuable tool in this field due to its ability to mimic key peptide structural motifs and to serve as a conformationally restricted analog. researchgate.netnih.gov

Mimicry of Dipeptide and Tripeptide Motifs

The rigid structure of the 6-oxopiperazine-2-carboxylic acid core allows it to mimic the secondary structures of peptides, such as turns and helices. This mimicry is crucial for interacting with biological targets that naturally recognize peptide ligands.

Researchers have successfully designed 2-oxopiperazine derivatives to act as mimetics of γ-turn conformationally constrained tripeptides. nih.govacs.org A specific application of this was in the synthesis of analogs of the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK-4). nih.govacs.org By incorporating the oxopiperazine scaffold, the researchers aimed to replicate the bioactive conformation of the tripeptide segment within CCK-4. nih.gov Similarly, pseudodipeptide-based chiral 2-oxopiperazines have been synthesized to function as peptidomimetics targeting the PAR1 receptor. nih.gov The oxopiperazine mimetics can be readily assembled from α-amino acid building blocks, which facilitates the rapid diversification of the scaffold to discover new ligands for protein targets. researchgate.net

Design of Conformationally Restricted Peptide Analogsnih.govacs.org

A key strategy in drug design is to reduce the flexibility of a molecule to lock it into its bioactive conformation, which can lead to increased affinity and selectivity for its target. nih.gov The inherent rigidity of the oxopiperazine ring makes it an excellent scaffold for creating conformationally restricted peptide analogs. researchgate.netnih.gov

The synthesis of CCK-4 analogs demonstrated the use of 2-oxopiperazine derivatives as a means to introduce conformational constraints. nih.govacs.org These constrained analogs were designed to mimic a γ-turn, a common secondary structure in peptides. However, the introduction of this specific conformational restriction led to a significant decrease in affinity for CCK receptors. nih.govacs.org This finding, while negative in terms of creating a potent CCK-4 analog, provided valuable insight, suggesting that the bioactive conformation of the C-terminal tripeptide of CCK-4 does not adopt a γ-turn structure. nih.govacs.org This highlights how conformationally restricted analogs serve as powerful tools to probe the structural requirements for biological activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Conformational Analysis and Energetic Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformers) of (R)-6-Oxopiperazine-2-carboxylic acid and their relative energies. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry of the molecule. mdpi.com For instance, a full geometry optimization can be performed in the gas phase using a basis set like 6-31+G*, which offers a good balance of accuracy and computational cost. benjamin-bouvier.fr

These calculations can explore various conformations, such as the potential for the piperazine (B1678402) ring to adopt different chair or boat-like structures, and the orientation of the carboxylic acid group. The analysis often extends to studying intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, which significantly impacts the observed properties. mdpi.com The loss of a carboxylic hydrogen to form an anion can also be modeled, showing a great effect on the molecular structure. mdpi.com

Basic computed properties for (R)-6-Oxopiperazine-2-carboxylic acid provide a foundation for these more complex analyses.

Computed Properties for (R)-6-Oxopiperazine-2-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₂O₃ | PubChem nih.gov |

| Molecular Weight | 144.13 g/mol | PubChem nih.gov |

| IUPAC Name | (2R)-6-oxopiperazine-2-carboxylic acid | PubChem nih.gov |

| InChIKey | YFTIUIRRLXUUIK-GSVOUGTGSA-N | PubChem nih.gov |

| SMILES | C1C@@HC(=O)O | PubChem nih.gov |

| Topological Polar Surface Area | 78.4 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of (R)-6-Oxopiperazine-2-carboxylic acid over time, providing insights into its conformational flexibility and interactions with its environment, particularly in a solvent like water. All-atom MD simulations can reveal the interfacial properties between a molecule and a surrounding medium. capes.gov.br

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the system's evolution is tracked by solving Newton's equations of motion for every atom. This allows for the observation of how the piperazine ring flexes and how the carboxylic acid group interacts with water molecules through hydrogen bonding. researchgate.net Analysis of the simulation trajectories, for example through the radial distribution function (RDF), can describe the local distribution of solvent molecules around specific atoms of the compound, revealing details about the solvation shell. wikimedia.org These simulations are crucial for understanding how the molecule behaves in a biological context, which is predominantly aqueous.

Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction. For scaffolds like pyrazine-2-carboxylic acid, docking studies have been used to evaluate their potential as inhibitors for specific targets, such as the InhA protein from Mycobacterium tuberculosis. researchgate.netresearchgate.net

In a docking study involving an oxopiperazine-based compound, the 3D structure of the ligand would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a score (e.g., MolDock Score) or binding energy (kcal/mol). researchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site.

Hypothetical Docking Results for an Oxopiperazine Ligand

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Enzyme X | -8.5 | TYR88, SER122, GLY123 | 2 |

| Receptor Y | -7.2 | PHE265, LEU343 | 1 |

| Enzyme Z | -9.1 | ASP150, ARG292, ASN153 | 4 |

These predictions help prioritize compounds for synthesis and biological testing. For example, a derivative of pyrazine-2-carboxylic acid showed a low rerank score of -86.4047 kcal/mol, suggesting a strong binding affinity that might correlate with experimental activity. researchgate.net

De Novo Ligand Design and Virtual Screening Based on Oxopiperazine Scaffolds

The oxopiperazine ring is a valuable pharmacophore, or structural scaffold, for the design of new bioactive molecules. benjamin-bouvier.fr De novo ligand design involves using computational algorithms to build novel molecular structures from scratch that are predicted to bind to a specific biological target. nih.gov Starting with a core scaffold like (R)-6-Oxopiperazine-2-carboxylic acid, these programs can add functional groups and build out the structure to optimize interactions within a target's binding pocket.

Virtual screening is a related process where large libraries of existing compounds are computationally docked against a target to identify potential hits. An oxopiperazine-focused library could be screened against various enzymes or receptors to discover new potential therapeutic applications for this class of compounds. These computational approaches significantly accelerate the early stages of drug discovery by narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.gov

Computational Prediction of Stereoselectivity in Synthetic Reactions

Computational chemistry is a powerful tool for predicting and understanding the stereochemical outcome of chemical reactions. rsc.org For cyclic structures like oxopiperazines, controlling stereochemistry is critical as different stereoisomers can have vastly different biological activities.

Quantum chemistry calculations have been successfully used to study the origin of stereoselectivity in the alkylation of 2-oxopiperazines. benjamin-bouvier.fr In one such study, the reaction path for alkylation at the C3 position was modeled. The calculations predicted that the reaction would predominantly yield the exo product with a 98:2 ratio. benjamin-bouvier.fr This prediction was in good agreement with experimental observations. benjamin-bouvier.fr The study elucidated that the stereochemical outcome is governed by a delicate balance between steric hindrance and the conformational constraints of the piperazine ring. benjamin-bouvier.fr By analyzing the transition state structures leading to both the exo and endo products, researchers can determine the energetic barriers and thus predict the major product. Such computational frameworks can be applied to predict the enantioselectivity of reactions involving (R)-6-Oxopiperazine-2-carboxylic acid, guiding the development of efficient and selective synthetic routes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-6-Oxopiperazine-2-carboxylic acid |

| (2R)-6-Oxopiperidine-2-carboxylic acid |

| Pyrazine-2-carboxylic acid |

| Methyl chloride |

Chemical Derivatization and Scaffold Functionalization for Research Applications

Introduction of Diverse Functional Groups on the Oxopiperazine Core

The inherent reactivity of the carboxylic acid and the secondary amine functionalities of the (R)-6-Oxopiperazine-2-carboxylic acid scaffold allows for a variety of chemical transformations. These reactions enable the synthesis of a broad spectrum of derivatives for structure-activity relationship (SAR) studies.

The carboxylic acid group of (R)-6-Oxopiperazine-2-carboxylic acid is a prime site for modification. Standard peptide coupling methodologies are frequently employed to form amide bonds by reacting the carboxylic acid with a primary or secondary amine. Similarly, esterification can be achieved by reaction with an alcohol. These reactions typically require an activating agent to convert the carboxylic acid into a more reactive intermediate. mdpi.com

A variety of coupling reagents have been developed for this purpose, each with its own advantages regarding reaction conditions and efficiency. nih.gov For instance, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are commonly used. nih.gov More modern reagents like Deoxo-Fluor can also facilitate the direct conversion of carboxylic acids to amides under mild conditions. nih.gov

Table 1: Common Coupling Reagents for Amide and Ester Formation

| Reagent Class | Example(s) | Application Notes |

|---|---|---|

| Carbodiimides | N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) | Widely used in peptide synthesis; EDAC is water-soluble, making it suitable for bioconjugation in aqueous media. thermofisher.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient, but generate carcinogenic byproducts. |

| Aminium/Uronium Salts | HBTU, HATU | Known for fast reaction times and high yields, with reduced risk of racemization for chiral substrates. |

These methods allow for the attachment of various molecular fragments to the carboxylic acid position of the oxopiperazine core, enabling the exploration of how different substituents affect biological activity.

Selective functionalization at other positions on the oxopiperazine ring, particularly the nitrogen atoms, is crucial for creating structural diversity. The oxopiperazine ring contains two nitrogen atoms: one is part of the amide linkage (lactam), and the other is a secondary amine. The secondary amine is generally more nucleophilic and can undergo reactions such as N-alkylation or N-acylation.

Selective substitution can be achieved by choosing appropriate reaction conditions and protecting groups. For instance, the secondary amine can be selectively alkylated or acylated while the lactam nitrogen remains unreactive under many conditions. Nucleophilic aromatic substitution (SNAr) principles, often applied to electron-deficient heterocyclic systems like pyrazine (B50134) or tetrazine, provide a conceptual basis for understanding reactivity. mdpi.comyoutube.com Although the oxopiperazine ring is not aromatic, the electron-withdrawing effect of the carbonyl group influences the reactivity of the adjacent nitrogen atom. The substitution of the secondary amine allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from the (R)-6-Oxopiperazine-2-carboxylic acid scaffold.

The carboxylic acid moiety of (R)-6-Oxopiperazine-2-carboxylic acid can be transformed into an aliphatic amine, providing an alternative point for diversification. thermofisher.com This conversion effectively changes the nature of the functional group from acidic to basic, opening up new avenues for derivatization.

One common strategy involves coupling the carboxylic acid with a partially protected diamine, such as mono-N-(tert-butyloxycarbonyl)-propylenediamine. thermofisher.com After the amide bond is formed, the tert-butyloxycarbonyl (t-BOC) protecting group is removed, typically with an acid like trifluoroacetic acid, to reveal a primary aliphatic amine. thermofisher.com This newly introduced amine can then be modified using a vast array of amine-reactive reagents. thermofisher.com

Synthesis of Conjugates and Probes for Biophysical and Biochemical Studies

The (R)-6-Oxopiperazine-2-carboxylic acid scaffold is a useful platform for constructing probes and conjugates for biological research. By attaching reporter molecules such as fluorophores, biotin, or other tags, researchers can create tools to study biological processes. For example, a fluorescent dye can be coupled to the carboxylic acid or to an amino group introduced elsewhere on the scaffold. nih.gov

Piperazine-containing structures have been incorporated into high-performance redox-responsive probes. chemrxiv.org For instance, piperazine-fused cyclic disulfides have been developed as cores for bifunctional reagents that are activated by bioreduction. chemrxiv.org This suggests that derivatives of (R)-6-Oxopiperazine-2-carboxylic acid could be designed as probes to investigate cellular redox environments. The synthesis involves linking the oxopiperazine unit to a fluorogenic molecule, where the fluorescence is quenched until a specific biological event, such as enzymatic cleavage or a change in redox potential, triggers its release.

Generation of Diverse Chemical Libraries and Combinatorial Chemistry Approaches

The structural features of (R)-6-Oxopiperazine-2-carboxylic acid make it an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries. rsc.org The ability to functionalize the molecule at multiple positions allows for the creation of a large number of analogues from a common core structure.

A typical combinatorial approach might involve:

Attaching the secondary amine of the oxopiperazine core to a solid support.

Reacting the free carboxylic acid with a diverse set of amines to create a library of amides.

Alternatively, acylating the secondary amine with a variety of carboxylic acids.

This strategy, often referred to as sub-monomer synthesis, has been successfully used to incorporate 2-oxopiperazine rings into peptoid-like oligomers, thereby creating rigidified structures suitable for high-quality combinatorial libraries. rsc.org

Table 2: Illustrative Combinatorial Library from (R)-6-Oxopiperazine-2-carboxylic acid

| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Resulting Library |

|---|---|---|---|

| Carboxylic Acid (C-2) | Amine A, Amine B, Amine C | - | Library of amides with diversity at the C-2 position. |

| Secondary Amine (N-4) | - | Carboxylic Acid X, Carboxylic Acid Y, Carboxylic Acid Z | Library of N-acyl derivatives with diversity at the N-4 position. |

Such libraries are invaluable in high-throughput screening campaigns to identify hit compounds for drug discovery programs.

Design of Constrained Amino Acid Analogues for Enhanced Peptide Mimicry

One of the most significant applications of (R)-6-Oxopiperazine-2-carboxylic acid is in the design of peptidomimetics. Peptides are often conformationally flexible, which can be a disadvantage for drug development. Incorporating rigid structural elements, like the oxopiperazine ring, can constrain the peptide backbone into a specific conformation that mimics the bioactive shape of a natural peptide. rsc.org

The (R)-6-Oxopiperazine-2-carboxylic acid unit can be viewed as a constrained dipeptide analogue. Its rigid ring structure reduces the number of available conformations, which can lead to increased binding affinity and selectivity for a target protein. rsc.org The stereochemistry of the scaffold is critical for correctly positioning the substituents to interact with the target receptor or enzyme active site. These constrained analogues are important tools for studying structure-activity relationships and for the rational design of new therapeutic agents. researchgate.net

Future Research Directions and Emerging Academic Applications

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The development of robust and efficient stereoselective synthetic routes to (R)-6-Oxopiperazine-2-carboxylic acid and its analogs is a cornerstone of ongoing research. Current efforts are focused on creating scalable and versatile methods that allow for the introduction of diverse substituents, which is crucial for building compound libraries for screening purposes. Researchers are exploring various strategies, including asymmetric catalysis and the use of chiral auxiliaries, to control the stereochemistry at the C-2 position, which is critical for biological activity. The goal is to develop syntheses that are not only high-yielding but also amenable to parallel synthesis platforms, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Pathways for Oxopiperazine-Based Ligands

While oxopiperazine scaffolds have shown promise in various therapeutic areas, a significant avenue of future research lies in identifying and validating new biological targets. The inherent conformational rigidity of the oxopiperazine ring makes it an excellent scaffold for mimicking peptide turns, suggesting its potential to modulate protein-protein interactions (PPIs). acs.org

Recent studies have highlighted the potential of oxopiperazine derivatives as inhibitors of the dengue virus NS4B protein. nih.gov A series of 2-oxopiperazine derivatives were developed from a high-throughput screening hit and demonstrated potent, pan-serotype anti-dengue activity. nih.govacs.org Further investigations are underway to explore other viral and host targets where the oxopiperazine scaffold could prove beneficial. Additionally, research into their potential as selective androgen receptor modulators (SARMs) and their application in targeting other hormone receptors continues to be an active area of investigation. acsmedchem.org

Integration with Advanced High-Throughput Screening Methodologies for Biological Discovery

The combination of combinatorial synthesis of oxopiperazine-based libraries with high-throughput screening (HTS) is a powerful approach for discovering novel bioactive molecules. researchgate.net Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, has already proven successful in identifying oxopiperazine derivatives with antiviral activity. nih.govbiorxiv.org

Future research will likely see a greater integration of HTS with other advanced techniques. For instance, combining HTS with proteomic screening using small molecule microarrays can help identify the specific protein targets of active compounds discovered in phenotypic screens. researchgate.net This integrated approach accelerates the process of target deconvolution and mechanism of action studies, which are critical steps in the drug discovery pipeline.

Application in Fragment-Based Drug Discovery (FBDD) and Complex Macrocycle Design

The oxopiperazine core is an attractive fragment for use in fragment-based drug discovery (FBDD). nih.govcwu.edu FBDD is a method where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The rigid structure of the oxopiperazine ring provides a well-defined vector for chemical elaboration, making it an ideal starting point for fragment linking or growing strategies. researchgate.net

Furthermore, the (R)-6-Oxopiperazine-2-carboxylic acid unit can be incorporated into more complex molecular architectures, such as macrocycles. Molecular modeling studies have suggested that linking oxopiperazine rings with α-amino acids can mimic the side-chain presentation of an α-helix, a common motif in protein-protein interactions. acs.org This opens up possibilities for designing macrocyclic peptides and peptidomimetics that can target challenging PPIs, which have historically been considered "undruggable."

Advanced Computational Methodologies for Predictive Modeling of Structure-Function Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. researchgate.net For oxopiperazine-based compounds, these methods can be used to predict how structural modifications will affect their binding affinity and selectivity for a given target. uit.noacs.org

Future research will leverage advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the conformational preferences of the oxopiperazine ring and its interactions with biological macromolecules. researchgate.net These in silico studies can guide the rational design of new analogs with improved pharmacological properties, reducing the time and cost associated with synthesizing and testing large numbers of compounds. proquest.com The integration of computational modeling with experimental data will be crucial for building accurate predictive models of structure-function relationships for this important class of compounds. researchgate.net

Q & A

Q. What are the key synthetic strategies for producing enantiopure (R)-6-oxopiperazine-2-carboxylic acid?

Enantiopure synthesis typically involves chiral pool strategies or enzymatic resolution. For example, Boc-protected intermediates (e.g., (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid) can be synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization . Post-synthetic deprotection under acidic conditions yields the free carboxylic acid. Enzymatic methods, such as C-N lyase biocatalysis, have also been reported for analogous 6-oxopiperazine derivatives, enabling stereocontrol with >95% enantiomeric excess (e.g., via Cunninghamella species) .

Q. How can researchers validate the stereochemical integrity of (R)-6-oxopiperazine-2-carboxylic acid during synthesis?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and compare retention times with known standards. Polarimetry and circular dichroism (CD) spectroscopy are complementary techniques. For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., a metal complex or salt) is recommended, as demonstrated for structurally related piperazine-2-carboxylic acids .

Q. What analytical methods are essential for characterizing purity and stability?

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 210 nm.

- Stability : Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and humidity (40%–75% RH) using mass spectrometry to detect degradation products (e.g., decarboxylation or lactam formation) .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the cyclization efficiency of (R)-6-oxopiperazine-2-carboxylic acid precursors?

Cyclization of linear precursors (e.g., dipeptide esters) is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance intramolecular amide bond formation at 60°C–80°C, while non-polar solvents favor lactamization. Kinetic studies show a 20%–30% yield increase in DMF compared to THF due to improved transition-state stabilization .

Q. What contradictions exist in reported pKa values for (R)-6-oxopiperazine-2-carboxylic acid, and how can they be resolved?

Literature pKa values for the carboxylic acid group range from 2.8 to 3.4. Discrepancies arise from measurement methods (potentiometric vs. UV titration) and ionic strength adjustments. Standardize measurements using 0.1 M KCl at 25°C and validate via <sup>13</sup>C NMR chemical shift dependence on pH .

Q. How does the 6-oxo group affect the compound’s conformational dynamics in solution?

Molecular dynamics simulations (AMBER force field) reveal that the 6-oxo group restricts piperazine ring puckering, favoring a chair conformation with the carboxylic acid in equatorial orientation. This rigidity enhances binding specificity in enzyme active sites, as shown in comparative studies with non-oxo analogs .

Methodological Challenges in Applied Research

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating (R)-6-oxopiperazine-2-carboxylic acid?

- Use low-base coupling reagents (e.g., COMU instead of HBTU) to minimize epimerization.

- Conduct real-time monitoring via inline FTIR to detect racemization (amide I band shifts at 1650 cm<sup>-1</sup>) .

Q. How can researchers design stability-indicating assays for (R)-6-oxopiperazine-2-carboxylic acid in biological matrices?

Employ LC-MS/MS with a deuterated internal standard (e.g., (R)-6-oxopiperazine-2-carboxylic acid-d4) to account for matrix effects. Validate degradation pathways using forced degradation in plasma (37°C, 24 hr) and compare with synthetic degradation markers .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for (R)-6-oxopiperazine-2-carboxylic acid derivatives, while others show low toxicity?

Discrepancies arise from cell line specificity (e.g., HEK293 vs. HepG2) and assay conditions (e.g., serum-free media increases apparent toxicity). Standardize assays using ISO-certified cell lines and include viability controls (e.g., MTT assay with >90% untreated cell viability) .

Structural and Functional Insights

Q. What role does (R)-6-oxopiperazine-2-carboxylic acid play in metalloenzyme inhibition?

The compound chelates divalent metal ions (e.g., Zn<sup>2+</sup> and Cu<sup>2+</sup>) via its carboxylate and carbonyl groups, disrupting metalloprotease activity. X-ray crystallography of thermolysin-inhibitor complexes shows a binding affinity (Ki) of 12 µM, comparable to EDTA analogs .

Future Research Directions

Q. How can computational modeling optimize (R)-6-oxopiperazine-2-carboxylic acid derivatives for targeted drug delivery?

Use QSAR models to predict logP and polar surface area, prioritizing derivatives with BBB permeability (logP 1–3, PSA <90 Ų). Molecular docking (AutoDock Vina) against validated targets (e.g., GABA receptors) can guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.